molecular formula C10H11FN2O B3003572 1-(2-Fluorobenzyl)imidazolidin-2-one CAS No. 59023-05-1

1-(2-Fluorobenzyl)imidazolidin-2-one

Cat. No.: B3003572
CAS No.: 59023-05-1
M. Wt: 194.209
InChI Key: HSFHHBMXLUGNAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Fluorobenzyl)imidazolidin-2-one is a useful research compound. Its molecular formula is C10H11FN2O and its molecular weight is 194.209. The purity is usually 95%.
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Scientific Research Applications

Scientific Research Applications

Structural and Spectral Characterization

  • Spectral Identification and Structural Analysis : Compounds related to 1-(2-Fluorobenzyl)imidazolidin-2-one have been characterized using various spectroscopic techniques such as IR, UV, NMR, and X-ray crystallography. This helps in confirming their molecular structures and understanding their chemical properties (Lee, Azizan, & Tiekink, 2018).

Pharmaceutical Applications

  • Potential Anti-Alzheimer's Agents : Derivatives of imidazolidin-2-one have been synthesized and evaluated for anti-Alzheimer's activity. These compounds were designed based on the lead compound donepezil and showed promising results in behavioral studies and biochemical assays (Gupta, Ojha, Yadav, Pant, & Yadav, 2020).

Catalytic Applications

  • Catalyst Synthesis and Applications : Imidazolidin-2-one derivatives have been used in the synthesis of carbene complexes, which act as catalysts for various chemical reactions. This application is vital in the field of synthetic chemistry for the development of efficient and selective catalysts (Özdemir, Yiǧit, Çetinkaya, Ülkü, Tahir, & Arici, 2001).

Biological Activity Studies

  • Investigation of Biological Activities : Research has been conducted to study the biological activities of imidazolidin-2-one derivatives. This includes investigations into their anticancer properties, enzyme inhibitory activities, and other pharmacological effects. Such studies are crucial for the development of new drugs and therapeutic agents (Penthala, Yerramreddy, & Crooks, 2011).

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O/c11-9-4-2-1-3-8(9)7-13-6-5-12-10(13)14/h1-4H,5-7H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSFHHBMXLUGNAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)CC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 21.5 g (0.25 mole) portion of 2-imidazolidinone in 125 ml of dimethylsulfoxide was treated with 34.5 g (0.25 mole) of K2CO3, 20 g (0.12 mole) of KI and 36.3 g (0.25 mole) of 2-fluorobenzyl chloride. The reaction mixture was heated to 105° over 0.3 hours, held at 105° for 1.8 hours, and poured into 1.51 of water all with rapid stirring. The aqueous mixture was extracted with 1.3 l of chloroform. The chloroform extract was washed with 500 ml of H2O, dried over MgSO4 overnight and filtered. The filtrate was concentrated under reduced pressure to give 42 g (86%) of a light yellow oil. The crude product was washed with 100 ml of ether to give 10 g (20%) of a white solid m.p. 72°-76°.
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34.5 g
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36.3 g
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125 mL
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Yield
86%

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